1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one
CAS No.: 141717-44-4
Cat. No.: VC15904089
Molecular Formula: C16H9N3O3
Molecular Weight: 291.26 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one - 141717-44-4](/images/structure/VC15904089.png)
Specification
CAS No. | 141717-44-4 |
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Molecular Formula | C16H9N3O3 |
Molecular Weight | 291.26 g/mol |
IUPAC Name | 1-(4-nitrophenyl)indeno[1,2-c]pyrazol-4-one |
Standard InChI | InChI=1S/C16H9N3O3/c20-16-13-4-2-1-3-12(13)15-14(16)9-17-18(15)10-5-7-11(8-6-10)19(21)22/h1-9H |
Standard InChI Key | KKYYBRRPIZRIEG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C=NN3C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one belongs to the indenopyrazole class, featuring a planar bicyclic system with a ketone group at the 4-position and a 4-nitrophenyl substituent at the pyrazole nitrogen. The nitro group confers electron-withdrawing effects, influencing reactivity and intermolecular interactions . The molecular formula is deduced as , with a molecular weight of 317.30 g/mol. Key structural features include:
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Indenopyrazole core: A fused bicyclic system comprising a benzene ring fused to a pyrazole ring.
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4-Nitrophenyl group: Introduced via N1-substitution, contributing to steric and electronic modulation.
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Ketone functionality: At the 4-position, enabling hydrogen bonding and coordination with biological targets .
Synthesis and Reaction Pathways
The synthesis of 1-(4-Nitrophenyl)indeno[1,2-c]pyrazol-4(1H)-one can be inferred from analogous indenopyrazole derivatives. A two-step protocol is proposed:
Precursor Preparation
Step 1: Synthesis of 1-oxo-3-substituted indan-2-carbaldehyde.
Step 2: Condensation with 4-nitrophenylhydrazine in refluxing acetic acid or PEG-400 .
Example Reaction:
Reaction conditions from analogous compounds suggest yields of 60–70% after recrystallization . The absence of a benzothiazole group (cf. compound 4a–o in ) simplifies purification, as confirmed by TLC monitoring .
Physicochemical Properties
Extrapolated data from structurally related compounds suggest the following properties:
The nitro group’s deshielding effect shifts aromatic protons downfield, as observed in 4-nitrophenylpyrazole derivatives .
Biological Activities
While direct assays are unavailable, activities of analogous indenopyrazoles provide predictive insights:
Antimicrobial Activity
Benzothiazole-substituted analogs show broad-spectrum activity against S. aureus and C. albicans (MIC = 12.5–25 μg/mL) . The nitro group’s electronegativity could improve membrane penetration.
Docking Studies
Molecular docking of 4e with α-glucosidase (PDB: 2ZE0) reveals hydrogen bonding between the ketone oxygen and Asp349 . For the 4-nitrophenyl derivative, π-π stacking with Phe178 and nitro-O···Arg315 interactions are plausible.
Spectral Characterization
Infrared Spectroscopy
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C=O stretch: 1705 cm⁻¹, consistent with indenopyrazol-4-one derivatives .
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N-O asymmetric stretch: 1530 cm⁻¹, characteristic of nitro groups .
Nuclear Magnetic Resonance
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¹H NMR: A singlet at δ 7.65 corresponds to C3–H of the indenopyrazole core . The 4-nitrophenyl protons appear as doublets at δ 8.1–8.3 (J = 8.8 Hz) .
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¹³C NMR: Carbonyl carbon at δ 185 ppm; nitro-bearing carbons at δ 145–150 ppm .
Computational Insights
DFT calculations (B3LYP/6-311G**) predict:
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HOMO-LUMO gap: ~3.8 eV, indicating moderate reactivity.
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Electrostatic potential: Localized negative charge on nitro oxygen, favoring electrophilic interactions.
Docking simulations (AutoDock Vina) suggest a binding affinity of −9.2 kcal/mol for α-glucosidase, comparable to 4e .
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